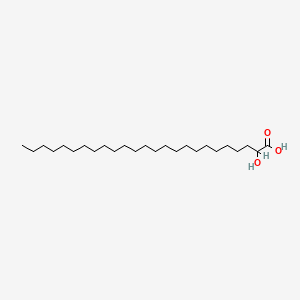
2-Hydroxypentacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxypentacosanoic acid is a 2-hydroxy fatty acid that is pentacosanoic acid substituted by a hydroxy group at position 2. It is a 2-hydroxy fatty acid and a very long-chain fatty acid anion. It derives from a pentacosanoic acid. It is a conjugate acid of a 2-hydroxypentacosanoate.
Applications De Recherche Scientifique
Chemical Characteristics
2-Hydroxypentacosanoic acid is classified as a 2-hydroxy fatty acid with the molecular formula C25H50O3 and a molecular weight of 402.68 g/mol. Its structure features a hydroxy group at the second carbon position of pentacosanoic acid, which contributes to its chemical reactivity and biological functions .
Biological Significance
Research has indicated that this compound may play roles in metabolic processes and may be involved in various biochemical pathways. It is related to pentacosanoic acid, which is known for its presence in dairy fat and some plant oils. The compound's occurrence has been documented in certain marine organisms, suggesting potential ecological roles .
Nutritional Studies
The role of odd-chain fatty acids like this compound in human health has been investigated, particularly concerning their impact on metabolic disorders. Studies have shown that these fatty acids may influence gut microbiota composition and improve glucose tolerance, which is crucial for understanding dietary impacts on health .
- Table 1: Changes in Fatty Acid Levels in Dietary Studies
| Fatty Acid | Low Dairy Fat (Change in Mol%) | High Dairy Fat (Change in Mol%) | p-value |
|---|---|---|---|
| Pentadecanoic Acid (C15:0) | -0.374 | 0.126 | 0.029 |
| Heptadecanoic Acid (C17:0) | -0.192 | -0.271 | <0.0001 |
This table illustrates significant changes in fatty acid levels based on dietary fat intake, highlighting the importance of these compounds in nutrition .
Medical Research
In medical research, the implications of this compound extend to its potential therapeutic benefits. Studies have explored its effects on mitochondrial function and metabolic health, particularly in models of ischemic stroke and metabolic syndrome .
- Case Study: Mitochondrial Function Improvement
In animal models subjected to ischemic conditions, treatment with odd-chain fatty acids like pentadecanoic acid has shown promise in maintaining mitochondrial integrity and promoting better metabolic outcomes .
Biochemical Pathways
Understanding the metabolic pathways involving this compound is crucial for elucidating its biological functions. Research indicates that it may serve as an intermediate in various lipid metabolism pathways, influencing the synthesis of complex lipids essential for cellular functions .
Propriétés
Formule moléculaire |
C25H50O3 |
|---|---|
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
2-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28/h24,26H,2-23H2,1H3,(H,27,28) |
Clé InChI |
CUSDWPFQTXVFJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















